2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate
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Overview
Description
2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate is a complex organic compound with a unique structure that includes a benzothiazolium core, an ethyl group, and a sulfate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate typically involves multiple steps. One common approach includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring, which is then converted to an alkane.
Reduction: The nitro group is reduced to an amine.
Diazotization: The amine group is converted to a diazonium salt.
Coupling Reaction: The diazonium salt is coupled with another aromatic compound to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce various amines or alcohols.
Scientific Research Applications
2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol
- 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;chloride
Uniqueness
2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its sulfate moiety, in particular, may enhance its solubility and reactivity compared to similar compounds .
Properties
CAS No. |
66693-25-2 |
---|---|
Molecular Formula |
C38H46N8O8S3 |
Molecular Weight |
839.0 g/mol |
IUPAC Name |
2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate |
InChI |
InChI=1S/2C19H23N4O2S.H2O4S/c2*1-4-23(11-12-24)15-7-5-14(6-8-15)20-21-19-22(2)17-10-9-16(25-3)13-18(17)26-19;1-5(2,3)4/h2*5-10,13,24H,4,11-12H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
KCNIDFGVWKPDPF-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.CCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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